4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid
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Overview
Description
4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsFor instance, the use of lithium diisopropylamide (LDA) as a base and subsequent reaction with difluoromethyl halides can introduce the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine, difluoromethyl, and fluorine groups can influence its binding affinity and reactivity with enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical changes .
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoromethyl)benzoic acid
- 2-(Difluoromethyl)-5-fluorobenzoic acid
- 4-Chloro-5-fluorobenzoic acid
Comparison: 4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid is unique due to the combination of chlorine, difluoromethyl, and fluorine substituents on the benzoic acid core. This specific arrangement imparts distinct chemical and physical properties, such as increased reactivity and potential for diverse applications, compared to its similar counterparts .
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEJFVJLUWEWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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